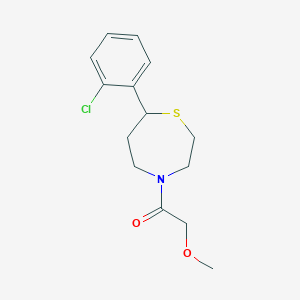

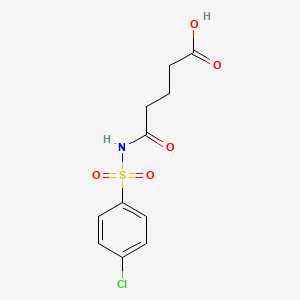

![molecular formula C14H10F4N2O2 B2406081 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide CAS No. 477852-59-8](/img/structure/B2406081.png)

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule. It contains a pyrrole group, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains a benzoyl group, which is a functional group characterized by a carbonyl group (C=O) bonded to a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a pyrrole ring, a benzoyl group, and several fluorine atoms. The exact structure would depend on the positions of these groups within the molecule .Physical And Chemical Properties Analysis

Based on the structure, this compound is likely to be a solid at room temperature. It may have a high boiling point due to the presence of aromatic rings and fluorine atoms .Applications De Recherche Scientifique

Applications in Synthesis and Molecular Structure

- The compound is used to create trifluoromethylated 4,5-dihydroorotic acid analogues and their esters, leveraging its trifluoromethyl group for the synthesis of novel compounds with potential biological activity. This includes exploring the intramolecular interactions between fluorine atoms and carbon atoms in various molecular conformations (Sukach et al., 2015).

Applications in Drug Design and Antimicrobial Activity

- Derivatives of the compound exhibit significant antitubercular and antibacterial activities, marking them as potent agents in comparison to standard reference drugs. This underlines their potential in developing novel antimicrobial treatments (Bodige et al., 2020).

- The chemical's analogues have been studied for their effects on NF-kappaB and AP-1 gene expression, highlighting the significance of its molecular structure in inhibiting transcription mediated by these transcription factors. This provides a foundation for the development of novel therapeutics targeting these pathways (Palanki et al., 2000).

Applications in Material Science and Chemistry

- The compound is integral in the solution-phase synthesis of a discovery library of tricyclic pyrrole-2-carboxamides, indicating its utility in the development of diverse chemical libraries for high-throughput screening and drug discovery (Werner et al., 2006).

- Its derivatives, specifically fluorobenzamides containing thiazole and thiazolidine, have shown promising antimicrobial activities. The presence of the fluorine atom in these compounds is essential for enhancing their antimicrobial effectiveness, underlining the compound's role in creating potent antimicrobial agents (Desai et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4N2O2/c1-19-13(22)11-4-7(6-20-11)12(21)9-3-2-8(15)5-10(9)14(16,17)18/h2-6,20H,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZGVVZZJALSNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide](/img/structure/B2405999.png)

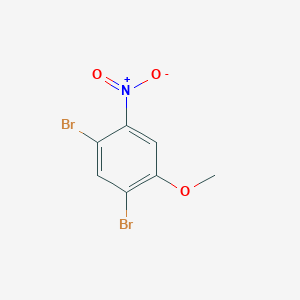

![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)

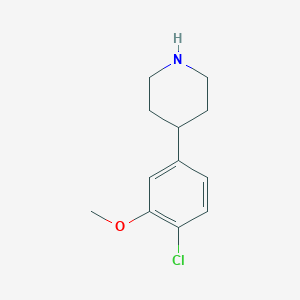

![5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one](/img/structure/B2406010.png)

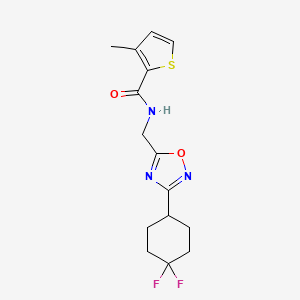

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2406011.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2406012.png)

![(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2406018.png)